molecular formula C7H14FNO2S B13304706 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

Cat. No.: B13304706
M. Wt: 195.26 g/mol
InChI Key: DEPVDJOIFZXYPP-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one typically involves the reaction of 1,2-epoxypropyl tosylate with a fluorinating agent such as potassium fluoride (KF) to introduce the fluoro group. This intermediate is then reacted with thiomorpholine under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for instance, has been employed to produce similar compounds with high radiochemical yield and purity . This method involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluoro group or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can result in the formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The fluoro group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14FNO2S

Molecular Weight

195.26 g/mol

IUPAC Name

1-fluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-2-ol

InChI

InChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2

InChI Key

DEPVDJOIFZXYPP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1CC(CF)O

Origin of Product

United States

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